4-Cycloheptyl-benzaldehyde
Description
4-Cycloheptyl-benzaldehyde is an aromatic aldehyde derivative characterized by a cycloheptyl group attached to the para position of the benzaldehyde ring. Benzaldehyde derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their reactive aldehyde group and tunable substituent effects .
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-cycloheptylbenzaldehyde |
InChI |
InChI=1S/C14H18O/c15-11-12-7-9-14(10-8-12)13-5-3-1-2-4-6-13/h7-11,13H,1-6H2 |
InChI Key |
FQTKOAWLIILFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-Cycloheptyl-benzaldehyde with similar compounds:
*Calculated data for this compound are inferred from structural analogs.
Key Observations :
- Substituent Effects : The cycloheptyl group likely enhances hydrophobicity compared to smaller substituents like hydroxyl or bromomethyl, impacting solubility and bioavailability.
- Reactivity : Bromomethyl and hydroxy groups increase electrophilicity or hydrogen-bonding capacity, whereas bulky cycloheptyl or biphenyl groups may sterically hinder reactions .
- Applications : Hydroxy derivatives are favored in pharmaceuticals, while biphenyl analogs find use in materials science .
Pharmacological and Industrial Relevance
- 4-Hydroxybenzaldehyde: Exhibits anticancer, antifungal, and anti-inflammatory activities, validated in ethnopharmacological studies .
- This compound : The cycloheptyl group may enhance lipid solubility, making it a candidate for CNS-targeting drugs, though specific studies are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
